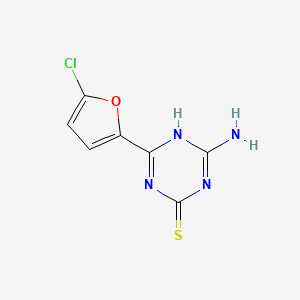

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol

CAS No.:

Cat. No.: VC17659394

Molecular Formula: C7H5ClN4OS

Molecular Weight: 228.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClN4OS |

|---|---|

| Molecular Weight | 228.66 g/mol |

| IUPAC Name | 2-amino-6-(5-chlorofuran-2-yl)-1H-1,3,5-triazine-4-thione |

| Standard InChI | InChI=1S/C7H5ClN4OS/c8-4-2-1-3(13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14) |

| Standard InChI Key | KXLNOVCLKRZSRG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)Cl)C2=NC(=S)N=C(N2)N |

Introduction

Structural Characteristics and Electronic Properties

The 1,3,5-triazine ring serves as the central scaffold, with substitutions at positions 2, 4, and 6. The amino group (-NH₂) at position 4 and the thiol group (-SH) at position 2 introduce nucleophilic character, while the 5-chlorofuran-2-yl group at position 6 adds steric and electronic complexity. The chlorine atom on the furan ring enhances electrophilicity, potentially influencing reactivity in cross-coupling or substitution reactions .

Quantum mechanical calculations on similar triazine systems using the B3LYP/6-311G++(d,p) basis set reveal that substituents significantly alter the electron density distribution on the triazine ring . For instance, amino groups increase electron density at adjacent positions, while thiol groups exhibit moderate electron-withdrawing effects due to sulfur's polarizability. These interactions likely govern regioselectivity in further functionalization steps.

Synthetic Strategies and Reaction Mechanisms

Nucleophilic Substitution Pathways

The synthesis of 4-amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol likely proceeds through sequential aromatic nucleophilic substitutions (SNAr) on a precursor such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT). Studies on TCT demonstrate a preferential substitution order: amines > thiols > alcohols under controlled conditions .

-

Amino Group Incorporation:

Initial substitution at position 4 with ammonia or a protected amine source occurs at 0°C in dichloromethane (DCM) with diisopropylethylamine (DIEA) as a base. This step forms 4-amino-2,6-dichloro-1,3,5-triazine . -

Thiol Group Introduction:

Subsequent substitution at position 2 with a thiol nucleophile (e.g., hydrogen sulfide or a thiolate salt) proceeds at room temperature. The electron-withdrawing amino group deactivates the triazine ring, necessitating extended reaction times (12–24 h) for complete conversion . -

5-Chlorofuran-2-yl Attachment:

The final substitution at position 6 with 5-chlorofuran-2-yl lithium or a similar organometallic reagent requires anhydrous conditions, typically in tetrahydrofuran (THF) at −78°C. This step exploits the residual reactivity of the mono-chlorinated triazine intermediate.

Table 1: Comparative Reaction Conditions for Triazine Substitutions

| Position | Nucleophile | Temperature | Solvent | Conversion (%) |

|---|---|---|---|---|

| 4 | NH₃ | 0°C | DCM | >95 |

| 2 | SH⁻ | 25°C | DCM | 85–90 |

| 6 | Furyl-Li | −78°C | THF | 70–75* |

*Estimated based on analogous reactions .

Physicochemical Characterization

While experimental data for the target compound remains unpublished, extrapolation from similar structures provides insights:

-

Solubility: Expected to be soluble in polar aprotic solvents (DCM, THF) but insoluble in water due to the hydrophobic furan and thiol groups.

-

Melting Point: Analogous amino-thiol triazines exhibit melting points between 138–160°C , suggesting a comparable range.

-

Spectroscopic Features:

Challenges in Synthesis and Functionalization

The steric bulk of the 5-chlorofuran group complicates further substitutions. Attempts to introduce a third nucleophile onto di-substituted triazines often require harsh conditions (e.g., NaH in DMF) and yield mixtures . Additionally, the thiol group’s susceptibility to oxidation necessitates inert atmosphere handling.

Computational Insights and Reactivity Predictions

Density functional theory (DFT) calculations on model systems predict that the amino group directs electrophilic attacks to the para position (C-6), while the thiol group deactivates ortho positions (C-2 and C-4). Frontier molecular orbital analysis suggests the lowest unoccupied molecular orbital (LUMO) localizes on the triazine ring, favoring nucleophilic attacks at electron-deficient sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume